molecular formula C7H7N3O2 B13553410 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B13553410
M. Wt: 165.15 g/mol
InChI Key: ZGQCBALKJXYMLD-UHFFFAOYSA-N
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Description

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic compound that belongs to the pyrazolopyrazine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives. The process includes N-propargylation of C-3 substituted pyrazoles, followed by reaction with different amine derivatives using cesium carbonate in methanol. This method yields various pyrazolopyrazine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one undergoes several types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The pyrazine ring can be reduced under specific conditions to yield dihydropyrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Various substituted pyrazolopyrazine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound targets enzymes such as HIV-1 integrase and dipeptidyl peptidase-IV.

    Pathways Involved: Inhibition of these enzymes disrupts critical biological pathways, leading to antiproliferative and antiviral effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(hydroxymethyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is unique due to its specific hydroxymethyl substitution, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

3-(hydroxymethyl)-5H-pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C7H7N3O2/c11-4-5-3-9-10-2-1-8-7(12)6(5)10/h1-3,11H,4H2,(H,8,12)

InChI Key

ZGQCBALKJXYMLD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=C(C=N2)CO)C(=O)N1

Origin of Product

United States

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